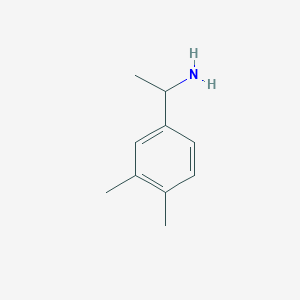

1-(3,4-Dimethylphenyl)ethanamine

Description

The exact mass of the compound 1-(3,4-Dimethylphenyl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3,4-Dimethylphenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethylphenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUVPGYHXWUERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408191 | |

| Record name | 1-(3,4-dimethylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91251-29-5 | |

| Record name | α,3,4-Trimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91251-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-dimethylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dimethylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-(3,4-Dimethylphenyl)ethanamine

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,4-Dimethylphenyl)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the core (CAS: 91251-29-5), a primary amine with potential applications as a building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both established data and predictive insights where experimental values are not publicly available. We delve into the structural, spectroscopic, and thermodynamic characteristics of the molecule, explaining the causality behind experimental choices and providing detailed, field-proven protocols for its analysis. The guide emphasizes scientific integrity through self-validating methodologies and authoritative grounding with comprehensive references.

Introduction and Molecular Identity

1-(3,4-Dimethylphenyl)ethanamine is a substituted phenethylamine derivative. Its structure, featuring a chiral center at the alpha-carbon and a dimethyl-substituted phenyl ring, makes it an interesting scaffold for medicinal chemistry. The primary amine group serves as a key handle for further chemical modifications and is a critical determinant of the molecule's acid-base properties and, consequently, its behavior in biological systems. Understanding its fundamental physicochemical properties is a prerequisite for its effective use in research and development.

Below is the definitive 2D chemical structure of the molecule.

Caption: 2D Structure of 1-(3,4-Dimethylphenyl)ethanamine

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-(3,4-dimethylphenyl)ethanamine | PubChem[1] |

| CAS Number | 91251-29-5 | PubChem[1] |

| Molecular Formula | C₁₀H₁₅N | PubChem[1] |

| Molecular Weight | 149.23 g/mol | PubChem[1] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C)N)C | PubChem[1] |

| InChI Key | PMUVPGYHXWUERM-UHFFFAOYSA-N | PubChem[1] |

Physicochemical and Drug-Likeness Properties (Computed)

While experimental data for this specific molecule is sparse, computational models provide valuable initial estimates for properties crucial for drug development, such as lipophilicity and membrane permeability. These parameters are often assessed against frameworks like Lipinski's Rule of Five to predict a compound's potential as an orally active drug.

Table 2: Computed Physicochemical Properties

| Property | Value | Implication in Drug Development | Source |

|---|---|---|---|

| XLogP3 | 1.9 | Indicates good lipophilicity, suggesting potential for membrane permeability. | PubChem[1] |

| H-Bond Donors | 1 | The primary amine (-NH₂) can donate a hydrogen bond. | PubChem[1] |

| H-Bond Acceptors | 1 | The nitrogen atom can accept a hydrogen bond. | PubChem[1] |

| Rotatable Bonds | 2 | Low number suggests conformational rigidity, which can be favorable for binding affinity. | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 26 Ų | Value is well below the 140 Ų threshold, predicting good cell permeability. | PubChem[1] |

Based on these computed values, 1-(3,4-Dimethylphenyl)ethanamine adheres to Lipinski's Rule of Five, indicating favorable "drug-like" properties.

Acidity, Basicity, and Salt Formation (pKa)

The pKa of the conjugate acid of the primary amine is arguably the most critical physicochemical parameter. It dictates the ionization state of the molecule at a given pH, which profoundly influences its solubility, membrane transport, and interaction with biological targets.

No experimental pKa value for 1-(3,4-Dimethylphenyl)ethanamine is currently published. However, we can estimate its value based on structurally similar amines. The conjugate acid of ethylamine has a pKa of approximately 10.8[2][3]. The presence of the phenyl group in phenethylamines typically lowers the pKa slightly due to electron-withdrawing inductive effects. Therefore, a pKa in the range of 9.5 - 10.5 for the conjugate acid of 1-(3,4-Dimethylphenyl)ethanamine is a reasonable estimate. This indicates that at physiological pH (~7.4), the molecule will exist predominantly in its protonated, cationic form.

Caption: Acid-Base Equilibrium of a Primary Amine.

This equilibrium is the basis for aqueous solubility. By treating the free base (which may be an oil or a poorly soluble solid) with an acid (e.g., HCl, H₂SO₄), a highly water-soluble salt can be formed, which is often advantageous for formulation and handling.

Solubility Profile

-

Aqueous Solubility : The free base form is expected to have low water solubility due to the hydrophobic dimethylphenyl group. However, upon protonation at acidic pH, it will form a salt with significantly higher aqueous solubility.

-

Organic Solvent Solubility : The compound is expected to be freely soluble in a wide range of organic solvents, including methanol, ethanol, dichloromethane, and ethyl acetate.

The lack of quantitative solubility data necessitates experimental determination, a protocol for which is provided in Section 7.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Below are the predicted key features for 1-(3,4-Dimethylphenyl)ethanamine.

-

¹H NMR (Proton NMR):

-

Aromatic Protons (3H): Expected in the δ 6.9-7.2 ppm region, showing complex splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

Methine Proton (1H, -CH(NH₂)-): A quartet (due to coupling with the adjacent methyl group) expected around δ 4.0-4.5 ppm.

-

Amine Protons (2H, -NH₂): A broad singlet that can appear over a wide range (δ 1.5-3.5 ppm) and is D₂O exchangeable.

-

Ring Methyl Protons (6H, Ar-CH₃): Two singlets expected around δ 2.2-2.3 ppm.

-

Alpha-Methyl Protons (3H, -CH(CH₃)-): A doublet expected around δ 1.3-1.5 ppm, coupled to the methine proton.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Six distinct signals are expected between δ 125-140 ppm.

-

Methine Carbon (-CH(NH₂)-): Expected around δ 50-55 ppm.

-

Methyl Carbons: Three signals are expected; the two aromatic methyls around δ 19-21 ppm and the alpha-methyl around δ 22-25 ppm.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A characteristic pair of medium-intensity peaks for the primary amine symmetric and asymmetric stretches around 3300-3400 cm⁻¹.[4]

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

N-H Bend: A broad peak around 1600 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 149 corresponding to the molecular weight.

-

Major Fragmentation: A prominent peak at m/z = 134, corresponding to the loss of a methyl group ([M-15]⁺) via benzylic cleavage, is highly probable.

-

Safety and Handling

According to the Globally Harmonized System (GHS) classification, 1-(3,4-Dimethylphenyl)ethanamine presents significant hazards.[1]

-

GHS Pictograms: Danger

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

-

Precautionary Measures: Standard laboratory precautions for corrosive and toxic materials should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Key Experimental Protocols

The following protocols describe standard, reliable methods for determining the critical .

Protocol for pKa Determination via Potentiometric Titration

This method relies on monitoring the change in pH of a solution of the amine as a titrant is added. The pKa is the pH at which the amine is 50% protonated.

Caption: Workflow for pKa Determination.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 10-15 mg of 1-(3,4-Dimethylphenyl)ethanamine free base and dissolve it in 50 mL of an ionic strength-adjusted solvent (e.g., 0.01 M KCl in deionized water) in a jacketed beaker maintained at 25°C.

-

System Validation: Calibrate a high-quality pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

-

Titration: Place the calibrated pH electrode and a magnetic stirrer into the sample solution. Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in precise, small increments using a burette or automated titrator.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative). The pKa is equal to the pH at the half-equivalence point.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of 1-(3,4-Dimethylphenyl)ethanamine to a series of vials containing buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0). The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C) for at least 24-48 hours to ensure equilibrium is reached. The system is at equilibrium when consecutive measurements of the concentration show no significant change.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm filter (e.g., PVDF or PTFE) to remove all undissolved solids.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Validation: The presence of solid material at the end of the experiment must be confirmed to ensure a saturated solution was maintained.

Protocol for Purity Analysis via HPLC-UV

This method is suitable for determining the purity of a sample and can be adapted for quantification.

Step-by-Step Methodology:

-

Standard and Sample Preparation:

-

Standard: Prepare a stock solution of the reference standard at 1 mg/mL in methanol. Create a series of calibration standards by diluting the stock solution.

-

Sample: Prepare the sample to be tested at a concentration of approximately 0.5 mg/mL in methanol.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standards and the sample. Determine the retention time of the main peak. Purity can be calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Conclusion

1-(3,4-Dimethylphenyl)ethanamine is a compound with physicochemical properties that make it an attractive candidate for further exploration in drug discovery and chemical synthesis. Its computed properties align well with the criteria for oral bioavailability. Key experimental data, particularly for pKa, solubility, and thermal properties, are not widely available and should be determined empirically to enable robust process development and formulation. The protocols outlined in this guide provide a validated framework for obtaining this critical information, ensuring scientific rigor and reproducibility.

References

A numbered list of all cited sources is provided below for verification and further reading.

-

PubChem Compound Summary for CID 5086468, 1-(3,4-Dimethylphenyl)ethan-1-amine. National Center for Biotechnology Information. [Link]

-

Ethanone, 1-(3,4-dimethylphenyl)-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

PubChem Compound Summary for CID 4027798, 1-(3-Methylphenyl)ethanamine. National Center for Biotechnology Information. [Link]

-

Chemical Properties of Ethanamine, N,N-dimethyl- (CAS 598-56-1). Cheméo. [Link]

-

Ethylamine. Wikipedia. [Link]

- US Patent 5840981A, Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

-

Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). FooDB. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University Course Material. [Link]

-

Analytical Methods Overview. Japan Environment Agency. [Link]

-

Aliphatic Amines - Method 2010. Assay Technology. [Link]

-

1-(3,4-Dimethylphenyl)ethanamine suppliers and producers. BuyersGuideChem. [Link]

-

DIMETHYLAMINE Method no.: 34. OSHA. [Link]

-

Amines – Determination of N,N-dimethylethylamine... The MAK Collection for Occupational Health and Safety. [Link]

-

A method for the determination of dimethylamine in air... PubMed. [Link]

-

What is the pKa value of ethylamine and aniline? Quora. [Link]

Sources

A Comprehensive Spectroscopic and Analytical Guide to 1-(3,4-Dimethylphenyl)ethanamine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dimethylphenyl)ethanamine is a primary amine belonging to the phenethylamine class of compounds. Its structural motif, a substituted aromatic ring coupled with an ethylamine side chain, is a common feature in a variety of biologically active molecules and serves as a valuable building block in medicinal chemistry and drug development. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure

The structural formula of 1-(3,4-Dimethylphenyl)ethanamine is presented below. The key structural features to be identified by spectroscopic methods are the 1,2,4-trisubstituted benzene ring, the two methyl groups on the aromatic ring, the ethylamine side chain with a chiral center at the benzylic position, and the primary amine group.

Figure 1: 2D structure of 1-(3,4-Dimethylphenyl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(3,4-Dimethylphenyl)ethanamine, both ¹H and ¹³C NMR will provide critical information for its structural confirmation.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 1-(3,4-Dimethylphenyl)ethanamine would be expected to show distinct signals for the aromatic protons, the methine proton of the ethylamine side chain, the methyl protons of the ethylamine side chain, the amine protons, and the protons of the two methyl groups on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for 1-(3,4-Dimethylphenyl)ethanamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.1-7.3 | m | 3H | Ar-H |

| ~ 4.1 | q | 1H | CH-NH₂ |

| ~ 2.25 | s | 6H | Ar-CH₃ |

| ~ 1.5 | br s | 2H | NH₂ |

| ~ 1.4 | d | 3H | CH-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (δ ~7.1-7.3 ppm): The three protons on the 1,2,4-trisubstituted benzene ring would appear as a complex multiplet in the aromatic region. The exact splitting pattern would depend on the coupling constants between them.

-

Methine Proton (δ ~4.1 ppm): The proton on the carbon adjacent to the nitrogen (the benzylic proton) is expected to be a quartet due to coupling with the three protons of the adjacent methyl group.

-

Aromatic Methyl Protons (δ ~2.25 ppm): The two methyl groups attached to the aromatic ring are in similar chemical environments and would likely appear as a singlet, integrating to six protons.

-

Amine Protons (δ ~1.5 ppm): The two protons of the primary amine would typically appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on the solvent and concentration.

-

Ethylamine Methyl Protons (δ ~1.4 ppm): The three protons of the methyl group on the ethylamine side chain would appear as a doublet due to coupling with the single methine proton.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(3,4-Dimethylphenyl)ethanamine

| Chemical Shift (δ) ppm | Assignment |

| ~ 143 | Ar-C (quaternary) |

| ~ 136 | Ar-C (quaternary) |

| ~ 135 | Ar-C (quaternary) |

| ~ 129 | Ar-CH |

| ~ 126 | Ar-CH |

| ~ 125 | Ar-CH |

| ~ 51 | CH-NH₂ |

| ~ 24 | CH-CH₃ |

| ~ 19 | Ar-CH₃ |

| ~ 19 | Ar-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (δ ~125-143 ppm): The six carbons of the benzene ring will appear in the aromatic region. Three of these will be quaternary carbons (attached to the ethylamine and two methyl groups) and will have different chemical shifts from the three carbons bearing a hydrogen atom.

-

Methine Carbon (δ ~51 ppm): The carbon of the CH-NH₂ group is expected to have a chemical shift in this region.

-

Ethylamine Methyl Carbon (δ ~24 ppm): The methyl carbon of the ethylamine side chain will appear in the aliphatic region.

-

Aromatic Methyl Carbons (δ ~19 ppm): The two methyl carbons attached to the aromatic ring are expected to have very similar chemical shifts and may appear as a single peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(3,4-Dimethylphenyl)ethanamine would be characterized by absorptions corresponding to N-H, C-H, and C=C bonds.

Table 3: Predicted IR Spectral Data for 1-(3,4-Dimethylphenyl)ethanamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H stretch (primary amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium-Strong | Aliphatic C-H stretch |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C stretch |

| ~1500-1600 | Medium | N-H bend (scissoring) |

| ~800-850 | Strong | C-H out-of-plane bend (1,2,4-trisubstituted) |

Interpretation of the IR Spectrum:

-

N-H Stretching (3300-3400 cm⁻¹): A primary amine will typically show two bands in this region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. These bands are often broad due to hydrogen bonding.

-

C-H Stretching (2850-3100 cm⁻¹): The absorptions in this region are due to the stretching vibrations of the C-H bonds in the aromatic ring and the aliphatic side chain and methyl groups.

-

Aromatic C=C Stretching (~1600, ~1450 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring.

-

N-H Bending (~1500-1600 cm⁻¹): The scissoring vibration of the primary amine group appears in this region.

-

C-H Out-of-Plane Bending (~800-850 cm⁻¹): A strong absorption in this region is characteristic of the out-of-plane C-H bending of a 1,2,4-trisubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrum Data for 1-(3,4-Dimethylphenyl)ethanamine

| m/z | Relative Intensity | Assignment |

| 149 | High | [M]⁺ (Molecular Ion) |

| 134 | High | [M - CH₃]⁺ |

| 119 | Medium | [M - C₂H₄N]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺, m/z 149): The peak with the highest mass-to-charge ratio corresponds to the intact molecule, confirming its molecular weight.

-

Base Peak ([M - CH₃]⁺, m/z 134): The most intense peak in the spectrum is often due to the loss of a methyl group from the ethylamine side chain, resulting in a stable benzylic carbocation.

-

Other Fragments: Other significant fragments can arise from further cleavages of the side chain and the aromatic ring.

Figure 2: Proposed mass spectral fragmentation of 1-(3,4-Dimethylphenyl)ethanamine.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectral data discussed above.

NMR Data Acquisition

Figure 3: Workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1-(3,4-Dimethylphenyl)ethanamine.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer acquisition time will be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Perform phase and baseline corrections on the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

-

IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid 1-(3,4-Dimethylphenyl)ethanamine directly onto the ATR crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Mass Spectrometry Data Acquisition (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

-

Ionization and Analysis:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and the major fragment peaks.

-

Conclusion

This guide provides a detailed framework for the spectroscopic characterization of 1-(3,4-Dimethylphenyl)ethanamine. By combining predicted spectral data with a thorough understanding of spectroscopic principles and the analysis of analogous compounds, researchers can confidently identify and characterize this important chemical entity. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data in a laboratory setting.

References

-

PubChem. 1-(3,4-Dimethylphenyl)ethan-1-amine. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. [Link]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3,4-Dimethylphenyl)ethanamine

Foreword: The Significance of Substituted Phenethylamines

Substituted phenethylamines represent a broad class of compounds with significant importance in medicinal chemistry and drug development. Their structural motif is a cornerstone in the design of various therapeutics, influencing everything from receptor binding to metabolic stability. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's pharmacological profile. This guide focuses on a specific, yet illustrative member of this family: 1-(3,4-Dimethylphenyl)ethanamine. Understanding the nuances of its synthesis and the intricacies of its characterization provides a valuable framework for researchers and scientists engaged in the discovery and development of novel chemical entities. This document serves as a comprehensive resource, blending established chemical principles with practical, field-proven insights to empower your research endeavors.

I. Strategic Approach to Synthesis: The Leuckart Reaction

The synthesis of 1-(3,4-Dimethylphenyl)ethanamine is most effectively achieved through the reductive amination of its corresponding ketone precursor, 3,4-dimethylacetophenone. Among the various methodologies for reductive amination, the Leuckart reaction stands out for its operational simplicity and cost-effectiveness, making it a widely adopted method in both academic and industrial settings.[1][2]

The Underlying Chemistry: A Mechanistic Perspective

The Leuckart reaction is a one-pot process that utilizes ammonium formate or formamide as both the source of the amine group and the reducing agent.[1][3] The reaction proceeds through a series of well-established steps:

-

Iminium Ion Formation: The reaction commences with the nucleophilic attack of ammonia (generated in situ from ammonium formate) on the carbonyl carbon of 3,4-dimethylacetophenone. This is followed by dehydration to yield a reactive iminium ion intermediate.[2][4]

-

Hydride Transfer: The formate ion then acts as a hydride donor, reducing the iminium ion to the corresponding N-formyl derivative of the target amine.

-

Hydrolysis: The final step involves the acid-catalyzed hydrolysis of the N-formyl intermediate to liberate the desired primary amine, 1-(3,4-Dimethylphenyl)ethanamine.

The choice of ammonium formate is strategic; it conveniently provides both the ammonia and the formic acid necessary for the reaction sequence. The reaction is typically conducted at elevated temperatures, which facilitates both the initial condensation and the subsequent reduction.[1]

Sources

discovery of substituted phenethylamines

An In-Depth Technical Guide to the Discovery of Substituted Phenethylamines

Abstract

The phenethylamine scaffold represents one of the most versatile and impactful core structures in medicinal chemistry and neuropharmacology. As a foundational element of endogenous neurotransmitters like dopamine and norepinephrine, its chemical framework offers a fertile ground for synthetic exploration. This guide provides a technical overview for researchers and drug development professionals on the . We will traverse the historical context, delve into pivotal synthetic methodologies, dissect the intricate structure-activity relationships (SAR) that govern pharmacological effects, and detail the experimental protocols necessary for their characterization. By explaining the causality behind experimental choices and grounding claims in authoritative references, this document serves as a comprehensive resource for understanding and advancing the science of this vital class of neuroactive compounds.

The Phenethylamine Scaffold: A Foundation for Neuropharmacology

Introduction to the Core Structure

At its heart, the phenethylamine molecule is deceptively simple, comprising a phenyl ring connected to an amino group by a two-carbon (ethyl) sidechain.[1] This elementary structure is the common backbone for a vast family of compounds known as substituted phenethylamines.[2] These derivatives are formed by replacing one or more hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group with various substituents.[2][3] This process of substitution is the key to unlocking a remarkable diversity of pharmacological activities, transforming the basic scaffold into potent stimulants, psychedelics, empathogens, antidepressants, appetite suppressants, and more.[2][3]

Endogenous Phenethylamines: Nature's Neuromodulators

The significance of the phenethylamine scaffold is fundamentally rooted in biology. Several crucial endogenous compounds, including the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), are all substituted phenethylamines.[1][4] These molecules are central to the regulation of mood, voluntary movement, stress responses, and cognitive function.[4] The body synthesizes these catecholamines from the amino acid L-phenylalanine.[3] The inherent bioactivity of this core structure explains why synthetic analogues can so potently interact with and modulate monoamine neurotransmitter systems.[2][3]

A Historical Perspective: From Mescaline to Modern Synthetics

The exploration of psychoactive phenethylamines began with naturally occurring compounds like mescaline, the primary active hallucinogen in the peyote cactus.[1] However, the modern era of discovery was defined by the systematic synthetic work of pioneering chemists. In the latter half of the 20th century, biochemist Alexander Shulgin synthesized and documented the effects of hundreds of novel psychoactive compounds, including the famous "2C" and "DOx" series of phenethylamines.[5] His work demonstrated how subtle molecular modifications could lead to profound shifts in psychoactive effects. Following in this vein, researchers like David Nichols further elucidated the pharmacology of these compounds, developing potent and selective ligands for receptors like the serotonin 5-HT₂ₐ subtype and creating new chemical tools to probe neurological function.[5]

The Art of Synthesis: Creating Chemical Diversity

The discovery of novel phenethylamines is fundamentally a practice of synthetic organic chemistry. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Foundational Synthetic Strategies

Historically, two methods have been prominent for preparing the phenethylamine backbone:

-

Reduction of Benzyl Cyanide: This classic method involves the catalytic hydrogenation of a substituted benzyl cyanide. A common approach uses a Raney-Nickel catalyst under hydrogen pressure in a solvent like liquid ammonia.[3] While effective, this method often requires high pressure and temperature.

-

Reduction of ω-Nitrostyrenes: A more convenient and widely adopted method involves the reduction of an ω-nitrostyrene intermediate using a powerful reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent.[3] The nitrostyrene precursor is typically synthesized via a Henry reaction between a substituted benzaldehyde and nitromethane. This route is highly versatile as a vast array of substituted benzaldehydes are commercially available or readily synthesized.

Modern organic chemistry has introduced more sophisticated methods, such as the Heck reaction or Suzuki cross-coupling, to assemble the core structure, offering alternative pathways for complex derivatives.[3]

Detailed Protocol: Synthesis via ω-Nitrostyrene Reduction

This protocol describes a general, self-validating workflow for the synthesis of a substituted phenethylamine from a corresponding benzaldehyde.

Objective: To synthesize 2-(4-methoxyphenyl)ethan-1-amine from 4-methoxybenzaldehyde.

Pillars of Self-Validation:

-

Starting Material Purity: Confirm the purity of 4-methoxybenzaldehyde via NMR or GC-MS before starting.

-

Intermediate Confirmation: Isolate and characterize the intermediate 1-methoxy-4-(2-nitrovinyl)benzene using melting point and spectroscopy (¹H NMR, IR) to ensure the first step was successful before proceeding.

-

Negative Control (Reaction Workup): A parallel workup of a sample without the reducing agent (LAH) should show no product formation, confirming the reagent's necessity.

-

Final Product Characterization: Full characterization of the final product (NMR, MS, IR) and comparison to literature data validates its identity and purity.

Step-by-Step Methodology:

Part A: Synthesis of the ω-Nitrostyrene Intermediate

-

Reaction Setup: In a round-bottom flask, dissolve 10.0 g of 4-methoxybenzaldehyde and 7.5 mL of nitromethane in 50 mL of methanol.

-

Catalysis: Cool the solution in an ice bath. Slowly add a solution of 6.0 g of sodium hydroxide in 12 mL of water, keeping the temperature below 10°C.

-

Reaction: Stir the mixture vigorously for 1-2 hours. The solution should turn into a thick, colored slurry.

-

Acidification & Isolation: Slowly pour the reaction mixture into a beaker containing a stirred solution of 25 mL of concentrated hydrochloric acid in 200 mL of ice water. A yellow precipitate of 1-methoxy-4-(2-nitrovinyl)benzene will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to yield pure yellow crystals. Dry under vacuum.

Part B: Reduction to the Phenethylamine

-

LAH Suspension: In a large, dry, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), carefully prepare a suspension of 7.0 g of lithium aluminum hydride (LAH) in 200 mL of anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Dissolve 10.0 g of the purified nitrostyrene from Part A in 100 mL of anhydrous THF. Add this solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux. Causality Note: The dropwise addition is critical to control the highly exothermic reaction between LAH and the nitro group.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux for 4-6 hours to ensure the complete reduction of the nitro group.

-

Quenching (Fieser method): Cool the reaction flask in an ice bath. Cautiously and slowly add 7.0 mL of water, followed by 7.0 mL of 15% aqueous sodium hydroxide, and finally 21 mL of water. This procedure is designed to safely quench the excess LAH and precipitate the aluminum salts as a granular solid that is easy to filter.

-

Isolation & Purification: Filter off the inorganic salts and wash them thoroughly with THF. Combine the filtrate and washings, and remove the solvent using a rotary evaporator. The resulting oil can be purified by vacuum distillation or by conversion to its hydrochloride salt (by dissolving in ether and adding HCl) to yield a crystalline solid.

Visualization of Synthetic Workflow

Caption: General workflow for phenethylamine synthesis.

Structure-Activity Relationships (SAR): Translating Structure into Function

SAR analysis is the cornerstone of medicinal chemistry, providing the logic to guide drug design. For phenethylamines, the location and nature of substituents dictate the compound's affinity for various receptors and transporters, and thus its overall pharmacological profile.

The Principles of Pharmacological Modulation

Substitutions can alter a molecule's properties in several ways:

-

Steric Effects: The size and shape of a substituent can either facilitate or hinder binding to a receptor pocket.

-

Electronic Effects: Electron-donating or electron-withdrawing groups on the phenyl ring can change the molecule's polarity and its ability to form hydrogen bonds or engage in pi-stacking interactions.

-

Lipophilicity: Adding non-polar groups can increase a molecule's ability to cross the blood-brain barrier.

Case Study 1: Targeting the Dopamine Transporter (DAT)

The dopamine transporter (DAT) is a key target for stimulant drugs. Inhibiting DAT increases synaptic dopamine levels, leading to psychostimulant effects.[6] A study of 29 β-phenethylamine derivatives revealed key SAR insights for DAT inhibition.[7]

-

Aryl Group Substitution: Replacing the phenyl ring with a thiophenyl group tended to maintain or slightly improve activity, while adding substituents like a methoxy group to the phenyl ring greatly reduced DAT inhibitory activity.[7] This suggests the binding pocket is sensitive to both electronic changes and steric bulk on the ring.

-

Sidechain Modification: Increasing the size of alkyl groups on the nitrogen (e.g., from methylamino to ethylamino) could increase potency, indicating a hydrophobic pocket near the amine binding site.[7]

-

Cyclic Amines: For derivatives with cyclic amino groups, smaller rings (e.g., five-membered pyrrolidine) showed much stronger inhibition than larger rings (e.g., seven-membered azepane), highlighting a strict steric constraint in that region of the binding site.[7]

Table 1: SAR Summary for DAT Inhibition

| Position of Substitution | Favorable for Activity | Unfavorable for Activity | Reference |

|---|---|---|---|

| Aryl Ring | Phenyl, Thiophenyl | Substituted Phenyl (e.g., methoxy) | [7] |

| Nitrogen (RN) | Small alkyl groups (e.g., -NHCH₃, -NHCH₂CH₃) | Large, bulky groups | [7] |

| Nitrogen (Cyclic) | Small rings (e.g., Pyrrolidine) | Large rings (e.g., Azepane) |[7] |

Case Study 2: Affinity for the Serotonin 5-HT₂ₐ Receptor

The 5-HT₂ₐ receptor is the primary target for classic psychedelic phenethylamines. SAR studies have been crucial in designing potent and selective agonists.

-

Phenyl Ring Substitution: The "classic" psychedelic pattern involves methoxy groups at the 2 and 5 positions of the phenyl ring. Adding a halogen (e.g., Bromine) or a small alkyl group at the 4-position generally enhances potency significantly.[8][9] The orientation of the methoxy groups is also critical; constrained analogues show that the lone pair electrons of the 2-oxygen must be oriented syn (towards) the ethylamine sidechain for optimal activity.[10]

-

Alpha-Carbon (α) Substitution: Adding a methyl group at the alpha-carbon (adjacent to the phenyl ring) creates an amphetamine analogue. This modification often increases metabolic resistance and can prolong the duration of action.

-

Nitrogen Substitution: In contrast to DAT inhibitors, larger substituents on the nitrogen can be well-tolerated and even enhance 5-HT₂ₐ affinity, as seen in the N-benzyl derivatives (e.g., the NBOMe series).[11]

Table 2: SAR Summary for 5-HT₂ₐ Receptor Affinity

| Position of Substitution | Favorable for Activity | Unfavorable for Activity | Reference |

|---|---|---|---|

| Phenyl Ring (Positions 2, 5) | Methoxy groups (-OCH₃) | Unsubstituted | [10] |

| Phenyl Ring (Position 4) | Halogens (Br, I), small alkyls (CH₃) | Hydrogen | [8][9] |

| Alpha-Carbon (α) | Methyl group (-CH₃) | Hydrogen (can be active, but less potent/durable) | [2] |

| Nitrogen (RN) | Hydrogen, Large groups (e.g., 2-methoxybenzyl) | Certain small alkyls can reduce activity |[11] |

Visualization of Key Substitution Points

Caption: Key substitution points on the phenethylamine core.

Pharmacological Characterization: Unveiling the Mechanism of Action

Once a new compound is synthesized, its biological activity must be characterized through a series of assays.

Primary Molecular Targets

Most psychoactive phenethylamines exert their effects by modulating monoamine systems.[3] Key molecular targets include:

-

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine itself is an agonist at this receptor, which acts as a modulator of monoamine neurotransmission.[3]

-

Vesicular Monoamine Transporter 2 (VMAT2): Some phenethylamines can inhibit VMAT2, which is responsible for loading neurotransmitters into synaptic vesicles, thereby affecting neurotransmitter release.[3][6]

-

Monoamine Transporters (DAT, NET, SERT): As discussed, many stimulants (like amphetamine) and empathogens (like MDMA) are potent inhibitors and/or releasing agents at the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[6]

Visualization of a Monoaminergic Synapse

Caption: Key phenethylamine targets in a dopamine synapse.

Detailed Protocol: In Vitro Dopamine Reuptake Inhibition Assay

This protocol outlines a cell-based assay to determine a compound's ability to inhibit dopamine reuptake, a key characteristic of many stimulants.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound at the human dopamine transporter (hDAT).

Pillars of Self-Validation:

-

Cell Line: Use a stable cell line expressing hDAT (e.g., HEK-293-hDAT). A negative control using the parent HEK-293 cell line without hDAT should show only minimal, non-specific uptake.

-

Positive Control: A known DAT inhibitor (e.g., cocaine or GBR-12909) must be run in parallel to validate the assay's performance and provide a benchmark IC₅₀.

-

Vehicle Control: All dilutions are compared to cells treated with only the vehicle (e.g., 0.1% DMSO) to define 100% uptake activity.

-

Non-Specific Uptake: A set of wells is treated with a very high concentration of a potent inhibitor to define 0% specific uptake. This value is subtracted from all other readings.

Step-by-Step Methodology:

-

Cell Plating: Seed HEK-293 cells stably expressing hDAT into a 96-well microplate at a density of 40,000-60,000 cells per well. Allow them to adhere and grow for 24-48 hours.[7]

-

Compound Preparation: Prepare serial dilutions of the test compound and the positive control (cocaine) in assay buffer (e.g., Krebs-Ringer-HEPES buffer). A typical concentration range would span from 1 nM to 100 µM.

-

Pre-incubation: Wash the cells gently with warm assay buffer. Add the compound dilutions to the wells and pre-incubate for 10-15 minutes at room temperature.

-

Initiate Uptake: Add a solution containing a low concentration of radiolabeled dopamine (e.g., [³H]DA) to each well to initiate the uptake reaction. The final concentration of [³H]DA should be below its Kₘ for the transporter (e.g., 10-20 nM).

-

Incubation: Incubate the plate for a short, defined period (e.g., 5-10 minutes) at room temperature. Causality Note: The incubation time must be short and kept within the linear range of uptake to accurately measure the initial rate of transport.

-

Terminate Uptake: Rapidly terminate the reaction by aspirating the solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]DA.

-

Cell Lysis and Scintillation Counting: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Interpretation and Validation

The raw data (counts per minute, CPM) are processed to determine the IC₅₀ value.

-

Subtract the CPM from the non-specific uptake wells from all other wells.

-

Normalize the data by setting the average of the vehicle control wells to 100% activity and the non-specific uptake to 0%.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to calculate the IC₅₀ value.

-

Validation Check: The IC₅₀ of the positive control (cocaine) must fall within the historically accepted range for the assay to be considered valid.

Conclusion and Future Directions

The remains a vibrant and essential field of research. The scaffold's inherent ability to interact with the machinery of monoaminergic neurotransmission makes it a privileged structure for the development of novel therapeutics for psychiatric and neurological disorders.[4] From antidepressants to potential treatments for addiction and cognitive decline, the possibilities are as vast as the chemical space that can be explored.[6]

The primary challenge lies in achieving receptor and transporter selectivity to minimize off-target effects and create safer, more effective medicines. Future research will undoubtedly leverage computational methods like molecular docking to predict binding affinities, guiding more rational synthetic efforts.[6][7] By combining classic synthetic intuition with modern pharmacological screening and computational chemistry, the next generation of substituted phenethylamines holds the promise of yielding transformative therapies for the human brain.

References

- Current time inform

-

Phenethylamine - Wikipedia. Wikipedia. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review - PMC. PubMed Central. [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. Biomolecules & Therapeutics. [Link]

-

Substituted phenethylamine - Wikipedia. Wikipedia. [Link]

-

Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed. PubMed. [Link]

-

Details for Phenethylamines - Unodc. United Nations Office on Drugs and Crime. [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PubMed Central. PubMed Central. [Link]

-

Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - MDPI. MDPI. [Link]

-

Phenethylamines - University of Virginia School of Medicine. University of Virginia School of Medicine. [Link]

-

Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science. Korea Science. [Link]

-

(PDF) Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors - ResearchGate. ResearchGate. [Link]

Sources

- 1. med.virginia.edu [med.virginia.edu]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Phenethylamine - Wikipedia [en.wikipedia.org]

- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Details for Phenethylamines [unodc.org]

- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 8. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Early Studies of 1-(3,4-Dimethylphenyl)ethanamine

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Phenethylamine Structure

1-(3,4-Dimethylphenyl)ethanamine, a substituted phenethylamine, represents a foundational scaffold in medicinal chemistry. Its structural architecture, featuring a dimethyl-substituted phenyl ring attached to an ethylamine moiety, has been a subject of interest in the exploration of sympathomimetic agents and their interaction with adrenergic receptors. This guide delves into the early studies of this compound, providing a detailed examination of its synthesis, chemical properties, and the initial explorations into its pharmacological profile. Understanding the foundational research on this molecule offers valuable insights into the structure-activity relationships (SAR) that govern the biological effects of this class of compounds.

Physicochemical Characteristics

1-(3,4-Dimethylphenyl)ethanamine is a primary amine with the molecular formula C₁₀H₁₅N and a molecular weight of approximately 149.23 g/mol .[1] Its structure is characterized by a benzene ring substituted with two methyl groups at the 3 and 4 positions, and an aminoethyl group at the 1 position.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| IUPAC Name | 1-(3,4-dimethylphenyl)ethanamine | [1] |

| CAS Number | 91251-29-5 | [1] |

Early Synthetic Approaches: A Focus on Reductive Amination

The early synthesis of 1-(3,4-dimethylphenyl)ethanamine primarily revolved around the reductive amination of its corresponding ketone precursor, 3',4'-dimethylacetophenone. Two classical methods have been historically significant in this transformation: the Leuckart reaction and catalytic hydrogenation of the corresponding oxime.

The Leuckart Reaction: A Classic Route to Amines

The Leuckart reaction, a well-established method for the reductive amination of ketones, offers a direct pathway to 1-(3,4-dimethylphenyl)ethanamine.[2][3] This one-pot reaction typically involves heating the ketone with a nitrogen source, most commonly ammonium formate or formamide, which also acts as the reducing agent.[2]

The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ by formic acid (generated from the decomposition of ammonium formate). The final step involves the hydrolysis of the resulting formamide to yield the primary amine.[3]

Experimental Protocol: Leuckart Synthesis of 1-(3,4-Dimethylphenyl)ethanamine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3',4'-dimethylacetophenone and an excess of ammonium formate.

-

Heating: Heat the mixture to a temperature of 160-185°C. The reaction is typically carried out for several hours.

-

Hydrolysis: After the initial reaction, the intermediate N-formyl derivative is hydrolyzed. This is usually achieved by adding a strong acid, such as hydrochloric acid, and heating the mixture.

-

Workup: The reaction mixture is then cooled and made alkaline to liberate the free amine.

-

Extraction and Purification: The amine is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layers are combined, dried, and concentrated. The crude product can then be purified by distillation under reduced pressure.

Caption: Generalized workflow for the Leuckart synthesis of 1-(3,4-Dimethylphenyl)ethanamine.

Catalytic Hydrogenation of 3',4'-Dimethylacetophenone Oxime

An alternative and often cleaner route to 1-(3,4-dimethylphenyl)ethanamine involves the catalytic hydrogenation of the corresponding oxime. This two-step process begins with the conversion of 3',4'-dimethylacetophenone to its oxime, followed by reduction of the oxime to the primary amine.

Step 1: Oximation of 3',4'-Dimethylacetophenone

The ketone is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or pyridine, to form 3',4'-dimethylacetophenone oxime.

Step 2: Reduction of the Oxime

The isolated oxime is then reduced to the amine. This reduction can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method. Catalysts such as Raney nickel or palladium on carbon (Pd/C) are typically employed under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation of 3',4'-Dimethylacetophenone Oxime

-

Oximation: Dissolve 3',4'-dimethylacetophenone and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol). Add a base and stir the mixture, often with gentle heating, until the reaction is complete (monitored by TLC). The oxime is then isolated by precipitation or extraction.

-

Hydrogenation: The purified oxime is dissolved in a solvent (e.g., ethanol or methanol) and placed in a hydrogenation apparatus. A catalytic amount of Raney nickel or Pd/C is added.

-

Reaction: The mixture is subjected to hydrogen gas pressure (typically 1-4 atm) and agitated until the theoretical amount of hydrogen is consumed.

-

Workup and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude amine can be purified by distillation under reduced pressure.

Caption: Two-step synthesis of 1-(3,4-Dimethylphenyl)ethanamine via oxime formation and reduction.

Early Pharmacological Considerations: A Sympathomimetic Profile

Early investigations into the pharmacological properties of substituted phenethylamines, including compounds structurally related to 1-(3,4-dimethylphenyl)ethanamine, were largely focused on their sympathomimetic activity.[4] These compounds mimic the effects of endogenous catecholamines like epinephrine and norepinephrine, which are key neurotransmitters in the sympathetic nervous system.[5]

The structure of 1-(3,4-dimethylphenyl)ethanamine, particularly the α-methyl group, is a key feature found in many sympathomimetic amines, such as amphetamine.[6] This structural motif is known to influence the pharmacological profile by:

-

Increasing metabolic stability: The α-methyl group provides steric hindrance, making the molecule more resistant to metabolic degradation by monoamine oxidase (MAO).[6]

-

Modulating receptor interactions: The substitution pattern on the phenyl ring plays a crucial role in determining the affinity and selectivity for different adrenergic receptor subtypes (α and β).[7]

While specific early pharmacological data for 1-(3,4-dimethylphenyl)ethanamine is not extensively documented in readily available literature, the structural similarities to other known sympathomimetic amines suggest that its initial evaluation would have likely focused on its potential to elicit physiological responses associated with sympathetic nervous system activation. These could include effects on blood pressure, heart rate, and smooth muscle contraction.

The dimethyl substitution on the phenyl ring would have been of particular interest in early structure-activity relationship (SAR) studies.[7] Researchers at the time were actively investigating how modifications to the aromatic ring of phenethylamines influenced their potency and receptor selectivity.[7] The 3,4-dimethyl substitution would have been compared to other substitution patterns to understand its impact on the overall pharmacological profile.

Conclusion and Future Perspectives

The early studies of 1-(3,4-dimethylphenyl)ethanamine laid the groundwork for understanding the synthesis and potential biological activity of this core phenethylamine structure. The classical synthetic routes, such as the Leuckart reaction and the reduction of the corresponding oxime, provided access to this compound for further investigation. While detailed early pharmacological data for this specific molecule are sparse in the public domain, its structural relationship to a broad class of sympathomimetic amines provides a strong rationale for its initial consideration as a biologically active agent.

For contemporary researchers, this historical context is invaluable. It highlights the evolution of synthetic methodologies and provides a starting point for the design of novel analogs with tailored pharmacological profiles. The foundational understanding of the structure-activity relationships of substituted phenethylamines, born from these early studies, continues to guide the development of new therapeutics targeting the adrenergic system and beyond.

References

-

Analogs of .alpha.-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs. Journal of Medicinal Chemistry. [Link]

- CN105384650A - Production technology of 3,4-dimethoxy phenethylamine - Google P

-

A structure-activity study of sympathomimetic amines on the beta-adrenoceptors of guinea-pig trachea - PMC. [Link]

-

Sympathomimetic drug - Wikipedia. [Link]

-

1-(3,4-Dimethylphenyl)ethan-1-amine | C10H15N | CID 5086468 - PubChem. [Link]

-

An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction - ResearchGate. [Link]

-

An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction - SciSpace. [Link]

-

Review: Synthetic Methods for Amphetamine. [Link]

-

A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - Frontiers. [Link]

-

P-Amino-N,alpha-dimethylphenethylamine | C10H16N2 | CID 95656 - PubChem. [Link]

-

Sympathomimetic drug - Wikipedia. [Link]

-

N,N-Dimethylphenethylamine - Wikipedia. [Link]

-

Structure Activity Relationship of sympathomimetic agents.pdf - Slideshare. [Link]

-

DMMDA - Wikipedia. [Link]

-

Chemical Structures and Pharmacological Properties of Typical Bioflavonoids in Polygonati Rhizoma (PGR) - PMC - PubMed Central. [Link]

-

Leuckart reaction - Wikipedia. [Link]

- CN112174837B - Method for synthesizing (R)

-

Preparation of Tertiary Amines by the Leuckart Reaction - Sciencemadness.org. [Link]

-

Review on the Pharmacological Properties of Phillyrin - PubMed. [Link]

-

Sympathomimetics - Deranged Physiology. [Link]

-

THE LEUCKART REACTION. [Link]

-

Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones - MDPI. [Link]

-

Chemiegeschichtliche Daten organischer Naturstoffe - Rudolf Werner Soukup. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - ResearchGate. [Link]

-

Structure Activity Relationship - Adrenergic Drugs - Pharmacy 180. [Link]

-

Synthesis of New Representatives of Push-Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H) - Sciforum. [Link]

-

Analogs of alpha-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs - PubMed. [Link]

-

(PDF) Synthesis and identification of some derivatives of 1,3,4-thiadiazole - ResearchGate. [Link]

Sources

- 1. 1-(3,4-Dimethylphenyl)ethan-1-amine | C10H15N | CID 5086468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Sympathomimetic drug - Wikipedia [en.wikipedia.org]

- 5. Structure, Functional Properties, and Applications of Foxtail Millet Prolamin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacy180.com [pharmacy180.com]

- 7. A structure-activity study of sympathomimetic amines on the beta-adrenoceptors of guinea-pig trachea - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(3,4-Dimethylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3,4-Dimethylphenyl)ethanamine, a substituted phenethylamine derivative of interest in synthetic and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, potential applications in drug discovery, and essential safety protocols.

Core Identity and Nomenclature

1-(3,4-Dimethylphenyl)ethanamine is a primary amine featuring a chiral center at the ethylamine alpha-carbon, attached to a 3,4-dimethyl substituted phenyl ring.[1][2] This structure positions it as a valuable building block for more complex molecular architectures.

Table 1: Chemical Identifiers and Synonyms

| Identifier Type | Value |

| IUPAC Name | 1-(3,4-dimethylphenyl)ethanamine |

| CAS Number | 91251-29-5 |

| InChI | InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9H,11H2,1-3H3 |

| InChIKey | PMUVPGYHXWUERM-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(C)N)C |

| Synonyms | 1-(3,4-Dimethyl-phenyl)-ethylamine, α,3,4-Trimethylbenzenemethanamine |

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of 1-(3,4-Dimethylphenyl)ethanamine is crucial for its handling, characterization, and application in synthetic workflows.

Table 2: Computed Physicochemical Properties

| Property | Value |

| Molecular Weight | 149.23 g/mol |

| XLogP3-AA | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 149.120449483 Da |

| Topological Polar Surface Area | 26 Ų |

| Heavy Atom Count | 11 |

Spectroscopic Characterization (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton of the ethylamine chain, the methyl protons of the ethylamine chain, and the two methyl groups on the phenyl ring. The aromatic protons will likely appear as a complex multiplet in the downfield region (around 7.0-7.2 ppm). The methine proton (CH-NH₂) would be a quartet coupled to the adjacent methyl group. The methyl protons of the ethylamine group would appear as a doublet. The two aromatic methyl groups would likely be singlets in the upfield region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The aromatic carbons will resonate in the range of 120-145 ppm. The methine carbon will be in the 45-55 ppm region, and the aliphatic methyl carbons will appear in the upfield region (15-25 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic and aliphatic groups will be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 149. The base peak is likely to result from the benzylic cleavage, leading to a fragment at m/z = 134, corresponding to the loss of a methyl group. Further fragmentation of the aromatic ring and the ethylamine side chain would also be observed.[3]

Synthesis Methodology: Reductive Amination

The most common and efficient method for the synthesis of 1-(3,4-Dimethylphenyl)ethanamine is the reductive amination of the corresponding ketone, 3',4'-dimethylacetophenone. The Leuckart reaction, a classic method for this transformation, utilizes formamide or ammonium formate as both the amine source and the reducing agent.[4][5][6]

The Leuckart Reaction: Mechanism and Rationale

The Leuckart reaction proceeds through the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine. The reaction is typically carried out at elevated temperatures.[4] The use of formamide serves a dual purpose: it acts as a source of ammonia for the initial imine formation with the ketone and, upon decomposition, provides formic acid which serves as the hydride donor for the reduction of the imine. This one-pot procedure is advantageous due to its simplicity and the use of readily available reagents.[6]

Caption: Generalized workflow of the Leuckart reaction for the synthesis of 1-(3,4-Dimethylphenyl)ethanamine.

Detailed Experimental Protocol

Materials:

-

3',4'-Dimethylacetophenone

-

Formamide

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (e.g., 50%)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3',4'-dimethylacetophenone and an excess of formamide (typically a 2 to 5-fold molar excess).

-

Heating: Heat the reaction mixture to a temperature between 160-185°C and maintain it under reflux for 6 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling the reaction mixture to room temperature, add a concentrated solution of hydrochloric acid. Heat the mixture to reflux for several hours to hydrolyze the intermediate N-formyl derivative.

-

Work-up and Extraction: Cool the acidic solution and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This will liberate the free amine. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or another suitable organic solvent.

-

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 1-(3,4-Dimethylphenyl)ethanamine.

Yields: The yields for the Leuckart reaction can vary but are generally moderate to good, depending on the reaction conditions and the purity of the starting materials.

Applications in Drug Development and Medicinal Chemistry

Phenethylamine and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, primarily targeting the central nervous system.[7] The structural motif of 1-(3,4-Dimethylphenyl)ethanamine makes it a promising scaffold for the development of novel therapeutic agents.

A Versatile Building Block

The primary amine functionality of 1-(3,4-Dimethylphenyl)ethanamine allows for a wide range of chemical modifications, making it a versatile starting material for the synthesis of more complex molecules with potential biological activity. These modifications can include acylation, alkylation, and formation of various heterocyclic structures.

Potential as a Neuroprotective Agent

Substituted phenethylamines have been investigated for their potential as neuroprotective agents.[8] The dimethylphenyl moiety in 1-(3,4-Dimethylphenyl)ethanamine could influence its lipophilicity and ability to cross the blood-brain barrier, potentially modulating its interaction with neuronal targets. Further research is warranted to explore the neuropharmacological profile of derivatives of this compound.

Precursor for Biologically Active Compounds

A patent has been filed for a thrombopoietin (TPO) mimetic that incorporates a 1-(3,4-dimethylphenyl) moiety, highlighting the potential of this structural component in the design of biologically active compounds.[9][10] This suggests that 1-(3,4-Dimethylphenyl)ethanamine could serve as a key intermediate in the synthesis of novel drug candidates targeting a variety of receptors and enzymes.

Safety and Handling

As a corrosive primary amine, 1-(3,4-Dimethylphenyl)ethanamine must be handled with appropriate safety precautions to minimize the risk of exposure and injury.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

Source: European Chemicals Agency (ECHA) C&L Inventory[1]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield should be worn at all times when handling this compound.

-

Skin Protection: A lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of vapors.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[11]

-

Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and acids.

-

Always add corrosive substances to water, never the other way around.[11]

First Aid Measures

-

In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

1-(3,4-Dimethylphenyl)ethanamine is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via reductive amination and its versatile chemical nature make it an attractive starting point for the creation of novel bioactive molecules. As with all corrosive chemicals, strict adherence to safety protocols is paramount when handling this compound. This guide provides a solid foundation for researchers and scientists working with 1-(3,4-Dimethylphenyl)ethanamine, enabling its safe and effective use in the laboratory.

References

-

PubChem. 1-(3,4-Dimethylphenyl)ethan-1-amine. National Center for Biotechnology Information. [Link]

- Google Patents. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.

-

MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

PubChem. 1-(3,4-Dimethylphenyl)ethan-1-amine. [Link]

-

Yang, L., et al. Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]

-

PubMed. The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines. [Link]

-

Brandeis University. Corrosive Chemicals | Laboratory Safety. [Link]

-

PubMed. Pharmacological studies with endogenous enhancer substances: beta-phenylethylamine, tryptamine, and their synthetic derivatives. [Link]

- Google Patents. US7547719B2 - 3′-[(2z)-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4h-pyrazol-4-ylidene]hy-drazino]-2′-hydroxy-[1,1′-piphenyl]-acid bis-(monoethanolamine).

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Wikipedia. Phenethylamine. [Link]

-

Doc Brown's Chemistry. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

The Chemistry Blog. Safe Handling of Corrosive Chemicals. [Link]

-

PubChem. 2′-hydroxy-[1,1′-piphenyl]-acid bis-(monoethanolamine) - Patent US-7547719-B2. [Link]

-

Molecules. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

-

ResearchGate. Tris{2-[(2,6-dimethylphenyl)amino]ethyl}amine. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

PubMed Central. Novel Psychoactive Phenethylamines: Impact on Genetic Material. [Link]

-